2-Chloro-N-(2,6-dimethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQQSNUTBWFFLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061545 | |

| Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or grey powder; [Alfa Aesar MSDS] | |

| Record name | alpha-Chloro-2,6-dimethylacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1131-01-7 | |

| Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-2,6-dimethylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2',6'-dimethylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-2',6'-ACETOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D2B69OAPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key chemical intermediate in the pharmaceutical industry. The document details its synthesis, physicochemical and spectroscopic properties, and safety information. Detailed experimental protocols for its preparation are provided, and key data is summarized in tabular format for ease of reference. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

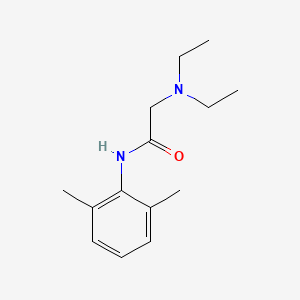

This compound, also known as 2-chloro-2',6'-dimethylacetanilide, is a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its most notable application is as a direct precursor in the production of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[1][2] The synthesis of Lidocaine involves the nucleophilic substitution of the chlorine atom in this compound with diethylamine.[1] Beyond its role in Lidocaine synthesis, this compound serves as a versatile building block for the development of other active pharmaceutical ingredients and is a subject of interest in medicinal chemistry for the generation of new molecular entities.[1] Some studies have also indicated preliminary antimicrobial and analgesic activities of this compound, suggesting potential for further therapeutic exploration.[2]

Synthesis of this compound

The primary and most well-established method for the synthesis of this compound is the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[2] This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent, often with a base to neutralize the hydrogen chloride byproduct.

A logical workflow for the synthesis is presented below:

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis in Glacial Acetic Acid

This protocol is adapted from a common laboratory procedure for the synthesis of the Lidocaine intermediate.[3]

-

Preparation: In a 125 mL Erlenmeyer flask, add 15 mL of glacial acetic acid. To this, carefully add 3.0 mL of 2,6-dimethylaniline.

-

Addition of Acylating Agent: In a separate 10-mL graduated cylinder, measure 2 mL of 2-chloroacetyl chloride and add it to the Erlenmeyer flask containing the 2,6-dimethylaniline and acetic acid solution.

-

Reaction Quenching and Precipitation: To the reaction mixture, add 25 mL of a 0.333 M aqueous sodium acetate (B1210297) solution. Follow this by the addition of 60 mL of cold water. Stir the mixture thoroughly for 10 minutes to ensure complete precipitation of the product.

-

Isolation and Purification: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis in 1,2-Dichloroethylene

This protocol provides an alternative solvent system for the synthesis.[4]

-

Dissolution: In a suitable reaction vessel, dissolve 182 g of 2,6-xylidine (2,6-dimethylaniline) in 4 L of 1,2-dichloroethylene.

-

Addition of Base: To the solution, add 1.6 L of a 1N aqueous sodium hydroxide (B78521) solution and stir the mixture.

-

Addition of Acylating Agent: Add 203 g of chloroacetyl chloride dropwise to the mixture over a period of 1.5 hours, maintaining the internal temperature between 20 and 35°C.

-

Reaction Completion: Continue stirring the mixture at the same temperature for an additional 1.5 hours.

-

Workup: Separate the organic layer from the aqueous layer. Concentrate the organic layer under reduced pressure to precipitate the product.

-

Isolation: Collect the precipitate by filtration and dry it under reduced pressure to obtain the final product.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClNO | [5] |

| Molecular Weight | 197.66 g/mol | [5] |

| Appearance | White to brown crystalline powder or needles | [6] |

| Melting Point | 150-151 °C | [6][7] |

| Boiling Point | 316.8 ± 30.0 °C (Predicted) | [6][8] |

| Solubility | Soluble in Chloroform, Methanol; Insoluble in water | [6][7][8] |

| Density | 1.1363 (rough estimate) | [8] |

Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 2.25 (s, 6H), 4.26 (s, 2H), 7.05-7.20 (m, 3H), 8.15 (br s, 1H) | [9] |

| Mass Spectrometry (ESI) | m/z 198 (M+H)⁺ | [9] |

| Infrared (IR) | Conforms to structure | [5] |

Safety and Handling

This compound is a chemical that requires careful handling. The following table summarizes its hazard classifications and necessary precautions.

| Hazard Category | Description | Reference |

| GHS Classification | Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [10][11] |

| Signal Word | Warning | [10][12] |

| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H302: Harmful if swallowed | [10][11][12][13] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray, P280: Wear protective gloves/protective clothing/eye protection/face protection, P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11][12] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |

Biological Activity

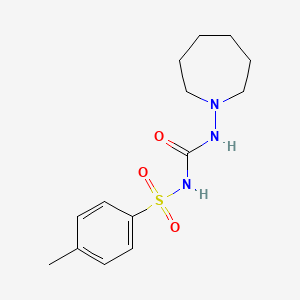

While primarily recognized as a synthetic intermediate, some research suggests that this compound and related chloroacetamide derivatives may possess biological activity. Preliminary studies have indicated potential antimicrobial and analgesic properties.[2] A broader class of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been synthesized and shown to exhibit antibacterial and antifungal activity.[14] These findings open avenues for further investigation into the pharmacological potential of this compound beyond its current applications.

The general structure of biologically active chloroacetamides is depicted below, highlighting the key functional groups.

Conclusion

This compound is a fundamentally important molecule in pharmaceutical synthesis, particularly for the production of Lidocaine. Its synthesis is well-documented and achievable through robust and scalable methods. This guide has provided a detailed overview of its synthesis, physicochemical properties, and safety considerations, making it a valuable technical resource for professionals in the field. The preliminary indications of its own biological activity suggest that further research into this compound and its derivatives may be a fruitful area of investigation.

References

- 1. This compound | 1131-01-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. prepchem.com [prepchem.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. This compound CAS#: 1131-01-7 [m.chemicalbook.com]

- 7. This compound | 1131-01-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. capotchem.com [capotchem.com]

- 12. echemi.com [echemi.com]

- 13. This compound | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ijpsr.info [ijpsr.info]

Spectroscopic Analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS No. 1131-01-7), a key intermediate in the synthesis of pharmaceuticals like Lidocaine.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework, respectively.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Solvent/Frequency |

| 2.25 | s | 6H | - | 2 x Ar-CH₃ | CDCl₃ / 300 MHz[2] |

| 4.26 | s | 2H | - | -CH₂Cl | CDCl₃ / 300 MHz[2] |

| 7.05 - 7.20 (approx.) | m | 3H | - | Aromatic H | CDCl₃ / 400 MHz[3] |

| 8.0 (approx.) | br s | 1H | - | -NH- | CDCl₃ / 400 MHz[3] |

Note: Aromatic and amide proton shifts can vary. One source reports specific aromatic shifts at 6.65 ppm (t, 1H) and 6.95 ppm (d, 2H), but this pattern is less consistent with a 2,6-disubstituted phenyl ring structure.[2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 18.3 | 2 x Ar-CH₃ | CDCl₃[3] |

| 42.9 | -CH₂Cl | CDCl₃[3] |

| 127.5 | Aromatic CH (para) | CDCl₃[3] |

| 128.6 | Aromatic CH (meta) | CDCl₃[3] |

| 132.3 | Aromatic C (ipso, attached to N) | CDCl₃[3] |

| 135.2 | Aromatic C (ortho, attached to CH₃) | CDCl₃[3] |

| 164.5 | Carbonyl C=O | CDCl₃[3] |

Note: Specific peak assignments are based on predictive models and known chemical shift ranges. Spectra are available from various sources.[4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

| 3250 - 3300 | Strong | N-H Stretch (Amide) | KBr-Pellet[5] |

| 3050 - 3100 | Medium | C-H Stretch (Aromatic) | KBr-Pellet[5] |

| 2950 - 2980 | Medium | C-H Stretch (Aliphatic, CH₃) | KBr-Pellet[5] |

| ~1660 | Strong | C=O Stretch (Amide I) | KBr-Pellet[5] |

| ~1530 | Strong | N-H Bend (Amide II) | KBr-Pellet[5] |

| ~770 | Strong | C-Cl Stretch | KBr-Pellet[5] |

Note: Spectra have been recorded using various techniques, including KBr-pellet, ATR-neat, nujol mull, and in the gas phase.[3][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data

| Technique | m/z (Mass/Charge) | Interpretation |

| ESI | 198.0677 | [M+H]⁺, Protonated molecule.[2][5] |

| EI | 197 | [M]⁺, Molecular ion.[7] |

| LC-MS/MS | 122.0965 | Fragment: [M - C₂H₂ClO + H]⁺ |

| LC-MS/MS | 107.0730 | Fragment: [C₇H₉N]⁺ |

| LC-MS/MS | 105.0699 | Fragment: [C₈H₉]⁺ |

Note: The fragmentation pattern is critical for structural confirmation. The Electrospray Ionization (ESI) data provides the exact mass of the protonated molecule, confirming its elemental composition.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following protocols are based on the instrumentation and techniques reported in public databases.[5][8]

Sample Preparation

The compound, a white or beige crystalline powder, was synthesized and purified according to established literature methods.[9][10] Purity was confirmed by melting point determination. For analysis, the sample was used as is or dissolved in an appropriate solvent.

NMR Spectroscopy Protocol

-

Instrumentation : Bruker AM-270 or similar 300-400 MHz NMR spectrometer.[5]

-

¹H NMR : The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). The spectrum was recorded at ambient probe temperature. Chemical shifts were referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

¹³C NMR : A solution of the sample in CDCl₃ was used. The spectrum was acquired with proton broadband decoupling. Chemical shifts were referenced to the CDCl₃ solvent peak (77.16 ppm).

IR Spectroscopy Protocol

-

Instrumentation : Bruker IFS 85 FT-IR spectrometer or Bruker Tensor 27 FT-IR with an ATR attachment.[5]

-

KBr-Pellet Method : A small amount of the sample was finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent pellet. The spectrum was recorded by passing an infrared beam through the pellet.

-

ATR-Neat Method : A small amount of the neat solid sample was placed directly onto the diamond crystal of the ATR accessory. The spectrum was collected after applying pressure to ensure good contact.

Mass Spectrometry Protocol

-

Instrumentation : Q Exactive Plus Orbitrap (Thermo Scientific) coupled with a Liquid Chromatography (LC) system (LC-ESI-QFT) or a standard GC-MS system.[5]

-

LC-ESI-MS : The sample was dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and injected into the LC system. Separation was achieved on a C18 column. The eluent was introduced into the ESI source operating in positive ion mode. A collision energy of 30% (nominal) was used for fragmentation in MS/MS analysis.[5]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a pure compound.

References

- 1. This compound | 1131-01-7 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound(1131-01-7) 13C NMR [m.chemicalbook.com]

- 5. This compound | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-2',6'-acetoxylidide [webbook.nist.gov]

- 7. 2-Chloro-2',6'-acetoxylidide [webbook.nist.gov]

- 8. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals, including the widely used local anesthetic Lidocaine, possesses physicochemical properties that are critical to its handling, formulation, and reaction kinetics.[1] A thorough understanding of its solubility in different solvents is paramount for process optimization, purification, and the development of robust analytical methods. This technical guide provides a summary of the currently available solubility information for this compound and outlines a detailed experimental protocol for the quantitative determination of its solubility.

Data Presentation: Solubility of this compound

Despite a comprehensive review of scientific literature, patents, and technical databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound appears to be not publicly available. The information is currently limited to qualitative descriptions.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Soluble |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Water | Insoluble |

This table is based on information from multiple chemical supplier databases.

The hydrophobic nature of the 2,6-dimethylphenyl group contributes significantly to its low solubility in water and preferential solubility in organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for the quantitative determination of the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, a standard for thermodynamic solubility measurement.

1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

-

Volumetric flasks and pipettes

2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the solvent at the specified temperature, taking into account any dilution factors. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Crystal Structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-dimethylphenyl)acetamide, a member of the acetanilide (B955) family, is a compound of significant interest in medicinal and chemical research. Its structural characteristics, particularly in the solid state, provide crucial insights into its reactivity, stability, and potential biological interactions. This technical guide offers an in-depth analysis of the crystal structure of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow. The determination of its crystal structure is part of a broader investigation into the impact of substitutions on the solid-state geometry of acetanilides.[1]

Crystal Structure and Quantitative Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/c.[2] The molecules within the crystal lattice are organized into chains through intermolecular N—H⋯O hydrogen bonding.[1][2]

A summary of the key crystallographic data and data collection parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₀H₁₂ClNO |

| Formula Weight | 197.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.766 (3) |

| b (Å) | 8.911 (2) |

| c (Å) | 8.538 (2) |

| β (°) | 99.00 (1) |

| Volume (ų) | 1034.4 (4) |

| Z | 4 |

| Temperature (K) | 300 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 3.7 |

| wR-factor (%) | 10.4 |

Data sourced from Gowda et al., Acta Crystallographica Section E, 2008.[1][2]

Table 2: Selected Bond Lengths and Angles

Detailed bond lengths and angles are available in the Crystallographic Information File (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 239631.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the compound to the final structural analysis.

Synthesis of this compound

The title compound was prepared following established literature methods for the synthesis of acetanilides.[1] A general and widely used method involves the N-acylation of 2,6-dimethylaniline.

Materials:

-

2,6-dimethylaniline

-

Chloroacetyl chloride

-

An appropriate solvent (e.g., glacial acetic acid, dichloromethane, or an aqueous basic solution)

-

A base (e.g., sodium acetate, sodium hydroxide, or pyridine) if necessary

Procedure:

-

2,6-dimethylaniline is dissolved in a suitable solvent.

-

The solution is cooled in an ice bath.

-

Chloroacetyl chloride is added dropwise to the cooled solution with constant stirring.

-

If required, a base is added to neutralize the HCl formed during the reaction.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The crude product is isolated by filtration or extraction.

-

The isolated solid is washed with cold water to remove any water-soluble impurities.

-

The crude this compound is then purified by recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the purified compound at room temperature.[2]

Procedure:

-

The synthesized and purified this compound is dissolved in a minimal amount of absolute ethanol (B145695) with gentle warming to achieve saturation.

-

The solution is filtered to remove any insoluble impurities.

-

The clear filtrate is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at ambient temperature.

-

Over a period of several days, well-formed, colorless crystals of the title compound are formed.

X-ray Data Collection and Structure Determination

A single crystal of suitable size and quality was selected and mounted on a diffractometer for data collection.

Instrument: Stoe Stadi-4 diffractometer[1] Radiation Source: Graphite-monochromated Mo Kα radiation[1] Temperature: 300 K[1]

Data Collection:

-

Diffraction data were collected using ω-scans.

-

The collected data were processed, including corrections for Lorentz and polarization effects. An absorption correction was also applied.

Structure Solution and Refinement:

-

The crystal structure was solved using direct methods.

-

The structure was then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

-

The final structure was validated using standard crystallographic software.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process from synthesis to the final crystal structure analysis.

Caption: Experimental workflow for the determination of the crystal structure.

References

An In-depth Technical Guide on the Chemical Stability and Reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Abstract: This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS No. 1131-01-7), a key intermediate in the synthesis of pharmaceuticals such as Lidocaine and Ranolazine.[1][2] This document details the compound's core physicochemical properties, reactivity profile with nucleophiles, and its degradation pathways under various stress conditions. Detailed experimental protocols for its primary reactions and for assessing its stability are provided for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as chloroaceto-2,6-xylidide, is a critical raw material in the pharmaceutical industry.[2] Its molecular structure, featuring a reactive chloroacetyl group and a stable N-(2,6-dimethylphenyl)amide moiety, dictates its chemical behavior. The high mobility of the chlorine atom makes the compound an excellent electrophile for reactions with various nucleophiles, which is fundamental to its use in synthetic chemistry.[1] Understanding its stability and reactivity is paramount for optimizing synthetic routes, ensuring the quality of active pharmaceutical ingredients (APIs), and defining appropriate storage and handling conditions.

Physicochemical Properties

The compound is typically a solid at room temperature, appearing as beige needles or crystalline powder.[3][4] It is generally insoluble in water but soluble in organic solvents like chloroform (B151607) and methanol.[5] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1131-01-7 | [3] |

| Molecular Formula | C₁₀H₁₂ClNO | [3][6] |

| Molecular Weight | 197.66 g/mol | [6] |

| Appearance | Beige needles or crystalline powder | [4] |

| Melting Point | 143-148 °C | [4][7] |

| 150-151 °C (lit.) | [5][8] | |

| Boiling Point | 316.8 °C at 760 mmHg | [4][7] |

| Density | 1.187 g/cm³ | [4][7] |

| Solubility | Insoluble in water; Soluble in Chloroform, Methanol | [5] |

Chemical Reactivity

The reactivity of this compound is dominated by two primary sites: the electrophilic carbon of the chloroacetyl group and the amide linkage.

Nucleophilic Substitution

The most significant reaction is the nucleophilic substitution of the chlorine atom.[1] The presence of the adjacent carbonyl group activates the C-Cl bond, making it highly susceptible to attack by nucleophiles. This reactivity is famously exploited in the synthesis of the local anesthetic Lidocaine, where diethylamine (B46881) acts as the nucleophile.[1][9] The reaction typically proceeds via an SN2 mechanism.

Caption: Reaction pathway for the synthesis of Lidocaine.

Hydrolysis of the Amide Linkage

The amide bond in the molecule can be cleaved through hydrolysis under both acidic and basic conditions.[1] This degradation pathway breaks the molecule into its constituent precursors: 2,6-dimethylaniline (B139824) and chloroacetic acid.[1] Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution where a hydroxide (B78521) ion attacks the carbonyl carbon.[1]

References

- 1. This compound | 1131-01-7 | Benchchem [benchchem.com]

- 2. This compound | Reliable KSM [punagri.com]

- 3. CAS 1131-01-7: this compound [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 1131-01-7 [chemicalbook.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Page loading... [guidechem.com]

- 8. N-(2,6-Dimethylphenyl)chloroacetamide 99 1131-01-7 [sigmaaldrich.com]

- 9. is.muni.cz [is.muni.cz]

Technical Guide: 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7)

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-dimethylphenyl)acetamide, also known as 2-chloro-2',6'-acetoxylidide, is a crucial chemical intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a direct precursor to several widely used therapeutic agents, most notably the local anesthetic and antiarrhythmic drug, Lidocaine, and the anti-anginal agent, Ranolazine.[3][4] This document provides a comprehensive technical overview of its chemical and physical properties, spectral data, synthesis protocols, and key applications, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is typically a beige to white or brown crystalline powder or needles at room temperature.[5][6][7] It is characterized by its limited solubility in water but shows good solubility in organic solvents such as chloroform (B151607) and methanol.[8]

| Property | Value | References |

| CAS Number | 1131-01-7 | [2][9][10][11] |

| Molecular Formula | C₁₀H₁₂ClNO | [2][10][11] |

| Molecular Weight | 197.66 g/mol | [11] |

| Melting Point | 143-151 °C | [12] |

| Boiling Point | 316.8 ± 30.0 °C (Predicted) | [10] |

| Density | ~1.14 - 1.19 g/cm³ (Estimate) | [10] |

| Appearance | White to brown crystalline powder or needles | [6][7] |

| Solubility | Insoluble in water; Soluble in chloroform, methanol | [8] |

Spectral Data Analysis

The structural identity of this compound is confirmed through various spectroscopic methods.

| Data Type | Key Features and Interpretation |

| ¹H NMR | In CDCl₃, the spectrum typically shows a singlet for the six protons of the two methyl groups at ~δ 2.25 ppm. The methylene (B1212753) protons of the chloroacetyl group appear as a singlet at ~δ 4.26 ppm. The aromatic protons appear in the region of δ 6.65-6.95 ppm, and the amide proton (NH) shows a singlet around δ 7.84 ppm.[13] |

| IR Spectroscopy | The IR spectrum displays characteristic absorption bands. A prominent peak for the C=O stretching of the amide group is observed around 1650 cm⁻¹. The N-H stretching vibration is typically seen in the region of 3000-3300 cm⁻¹.[1] |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. The electron impact (EI) spectrum will show the molecular ion peak (M+), and the electrospray ionization (ESI) mass spectrum typically shows a peak corresponding to [M+H]⁺ at m/z 198.[13] |

Chemical Synthesis

The most common and industrially significant synthesis of this compound involves the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[1][14]

Synthesis Workflow

The following diagram illustrates the standard synthetic pathway from the starting materials to the final intermediate product.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. CAS 1131-01-7: this compound [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. cerritos.edu [cerritos.edu]

- 5. This compound(1131-01-7) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solved interpret this proton NMR spectrum and IR spectrum. | Chegg.com [chegg.com]

- 8. 2-Chloro-2',6'-acetoxylidide [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. is.muni.cz [is.muni.cz]

- 14. people.chem.umass.edu [people.chem.umass.edu]

Unveiling the Identity of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 2-Chloro-N-(2,6-dimethylphenyl)acetamide. This document provides a detailed overview of its synonyms, chemical properties, and its critical role as a versatile intermediate in the synthesis of various pharmaceutical compounds.

Chemical Identity and Synonyms

This compound, with the CAS number 1131-01-7, is a crucial building block in organic synthesis.[1][2] A comprehensive list of its synonyms is provided below to aid in its identification across various databases and publications.

| Common Synonyms | IUPAC Name |

| alpha-Chloro-2,6-dimethylacetanilide[1][3] | This compound[3] |

| Chloroacet-2,6-xylidide[1] | |

| 2-Chloro-2',6'-acetoxylidide[2][3] | |

| N-(2,6-dimethylphenyl)chloroacetamide[3] | |

| N-Chloroacetyl-2,6-dimethylaniline[2][3] | |

| 1-Chloroacetylamino-2,6-dimethylbenzene[2][4] | |

| Chloroacetamido-2,6-xylidine[2][3] | |

| Lidocaine EP Impurity H[3][5] | |

| Ranolazine Impurity II[4] | |

| n-Chloroacetyl-2,6-xylidine[4] |

Physicochemical Properties

This compound typically presents as beige needles or a crystalline powder.[5][6] Its molecular formula is C10H12ClNO, and it has a molecular weight of 197.66 g/mol .[4]

Role in Pharmaceutical Synthesis

This compound is a well-established and key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1][7] Its chemical structure allows for further molecular elaborations to produce complex drug molecules.

Synthesis of Lidocaine

One of the most notable applications of this compound is in the production of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[7] The synthesis involves a nucleophilic substitution reaction where the chlorine atom is displaced by diethylamine.

A simplified workflow for the synthesis of Lidocaine from 2,6-dimethylaniline (B139824) is presented below.

References

- 1. This compound | Reliable KSM [punagri.com]

- 2. CAS 1131-01-7: this compound [cymitquimica.com]

- 3. This compound | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 1131-01-7 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 1131-01-7 | Benchchem [benchchem.com]

In-Depth Technical Guide on the Biological Activity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Chloro-N-(2,6-dimethylphenyl)acetamide represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their documented biological effects, including antimicrobial, anticancer, and herbicidal properties. The core of this document is the presentation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and development in this area. The parent compound, this compound, is a well-known intermediate in the synthesis of the local anesthetic Lidocaine and the antianginal drug Ranolazine, highlighting the pharmaceutical relevance of this chemical scaffold.[1]

Antimicrobial Activity

While specific data for this compound is limited, studies on closely related N-substituted-2-chloroacetamides have demonstrated significant antimicrobial potential. The presence of the chloroacetamide moiety is crucial for activity, with derivatives showing efficacy against a range of bacteria and fungi.

Antibacterial Activity

N-(substituted phenyl)-2-chloroacetamides have been shown to be effective against both Gram-positive and Gram-negative bacteria. The substitution pattern on the phenyl ring plays a significant role in the observed activity.

Table 1: Antibacterial Activity of N-(substituted phenyl)-2-chloroacetamide Derivatives

| Compound | Substitution on Phenyl Ring | Test Organism | MIC (μg/mL) | Reference |

| 2-chloro-N-phenylacetamide | - | Staphylococcus aureus | 128 - 256 | [2] |

| Methicillin-resistant S. aureus (MRSA) | 128 - 256 | [2] | ||

| Escherichia coli | 256 - 512 | [2] | ||

| 2-chloro-N-(4-fluorophenyl)acetamide | 4-F | S. aureus | 64 - 128 | [2] |

| MRSA | 64 - 128 | [2] | ||

| E. coli | 128 - 256 | [2] | ||

| 2-chloro-N-(4-chlorophenyl)acetamide | 4-Cl | S. aureus | 64 - 128 | [2] |

| MRSA | 64 - 128 | [2] | ||

| E. coli | 128 - 256 | [2] | ||

| 2-chloro-N-(3-bromophenyl)acetamide | 3-Br | S. aureus | 64 - 128 | [2] |

| MRSA | 64 - 128 | [2] | ||

| E. coli | 128 - 256 | [2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antifungal Activity

The antifungal properties of 2-chloro-N-phenylacetamide derivatives have been investigated against various pathogenic yeasts and molds.

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

| Test Organism | MIC (μg/mL) | MFC (μg/mL) | Reference |

| Candida albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | [3][4] |

| Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 | 1024 | [3][4] |

| Candida tropicalis | 16 - 256 | - | [5][6] |

| Aspergillus flavus | 16 - 256 | 32 - 512 |

Note: MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that results in a specified reduction (commonly ≥99.9%) in the initial inoculums.

Anticancer Activity

Several studies have explored the cytotoxic effects of 2-chloro-N-arylacetamide derivatives against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis.

Table 3: Cytotoxic Activity of 2-chloro-N-arylacetamide Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

| N-(3-iodophenyl)-2,2-dichloroacetamide | A549 (Lung Carcinoma) | 4.76 | [7] |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide | PC3 (Prostate Carcinoma) | >100 | [1] |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 85 | [1] |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1] |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide | MCF-7 (Breast Cancer) | >100 | [1] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [1] |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Herbicidal Activity

Chloroacetamide herbicides are widely used for weed control in agriculture.[8] Their mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[8] A sensitive assay for chloroacetamide-type herbicidal activity is based on the inhibition of oleic acid incorporation into the sporopollenin (B1173437) of the green alga Scenedesmus acutus.[9]

Table 4: Herbicidal Activity of Chloroacetamide Derivatives against Scenedesmus acutus

| Compound | I50 (μM) |

| Metazachlor | ~0.1 |

| Alachlor | ~0.2 |

| Metolachlor | ~0.3 |

| Butachlor | ~0.15 |

| Cafenstrole | ~0.05 |

| Fluthiamid | ~0.1 |

| Dimethenamid | ~0.25 |

| Mefenacet | ~0.4 |

Note: I50 is the concentration required to cause 50% inhibition of a specific process.

Experimental Protocols

Synthesis of this compound Derivatives

A general procedure for the synthesis of N-substituted-2-chloroacetamides involves the reaction of a substituted aniline (B41778) with chloroacetyl chloride.

Protocol 1: Synthesis of N-Aryl-2-chloroacetamides

-

Dissolve the desired substituted aniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, dichloromethane).

-

Add a base (e.g., sodium acetate, triethylamine) (1.1 equivalents) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-2-chloroacetamide.

Antimicrobial Susceptibility Testing

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism and medium, no compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Cytotoxicity Assay

Protocol 3: MTT Assay for Cell Viability

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism of Action

In silico studies suggest that the antifungal activity of 2-chloro-N-phenylacetamide may involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[5][6] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids, ultimately leading to cell death.

Herbicidal Mechanism of Action

Chloroacetamide herbicides act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[8] This is achieved through the covalent binding of the herbicide to a cysteine residue in the active site of VLCFA-elongase enzymes.[10] The inhibition of VLCFA synthesis disrupts the formation of cell membranes and other essential cellular components, leading to the death of the weed.

Conclusion

Derivatives of this compound exhibit a diverse and potent range of biological activities. Their documented antimicrobial, anticancer, and herbicidal properties make them a promising scaffold for the development of new therapeutic agents and agrochemicals. This guide provides a foundational understanding of their biological profile, supported by quantitative data and detailed experimental protocols. Further research, particularly focusing on structure-activity relationships and in vivo efficacy, is warranted to fully exploit the potential of this class of compounds.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-N-(2,6-dimethylphenyl)acetamide as a precursor in medicinal chemistry

An In-depth Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a Precursor in Medicinal Chemistry

Executive Summary

This compound, also known as chloroaceto-2,6-xylidide, is a pivotal chemical intermediate in the landscape of modern pharmaceutical manufacturing.[1][2] Its stable structure and reactive chloroacetyl group make it an exceptionally versatile precursor for the synthesis of a wide array of therapeutic agents.[3] This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a primary focus on its role in the production of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[1][2][4] Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a resource for researchers, scientists, and professionals in drug development.

The most common and well-established method for synthesizing this compound is through the N-acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[1][2] This nucleophilic substitution reaction is typically carried out in a suitable solvent like glacial acetic acid, with a base such as sodium acetate (B1210297) added to neutralize the hydrochloric acid byproduct.[5][6][7]

Experimental Protocol: Synthesis from 2,6-dimethylaniline

This protocol is a synthesized representation of common laboratory procedures.[5][7][8][9][10]

Materials:

-

2,6-dimethylaniline

-

Glacial Acetic Acid

-

Chloroacetyl Chloride

-

Sodium Acetate

-

Water

-

125-mL Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel for vacuum filtration

Procedure:

-

In a 125-mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (e.g., 24.4 mmol) in glacial acetic acid (e.g., 15 mL).[7]

-

Cool the solution to approximately 10°C in an ice bath while stirring.[8]

-

Slowly add chloroacetyl chloride (e.g., 25.1 mmol) dropwise to the cooled solution, maintaining the temperature below 10°C.[8][11]

-

After the addition is complete, continue stirring for an additional 30 minutes.[8]

-

Prepare a solution of sodium acetate (e.g., 15 g) in water (e.g., 75 mL) and add it to the reaction mixture.[8] Precipitation of the product should occur almost instantaneously.[7][9]

-

Stir the resulting suspension thoroughly with approximately 60 mL of cold water for 10 minutes.[5]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[7]

-

Wash the filter cake with copious amounts of cold water to remove residual acetic acid and salts.[10]

-

Press the product as dry as possible. The resulting this compound can be used immediately in subsequent steps or dried for storage.[7][9]

Quantitative Data for Synthesis

The following table summarizes typical reactant quantities and reported yields for the synthesis of the title compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Eq. | Example Quantity | Reported Yield | Reference |

| 2,6-dimethylaniline | 121.18 | 1.0 | 2.9 g (24.4 mmol) | - | [7] |

| Chloroacetyl chloride | 112.94 | ~1.03 | 2.85 g (25.1 mmol) | - | [7] |

| This compound | 197.66 | - | - | 89% | [12] |

Synthesis Workflow

The synthesis can be visualized as a straightforward acylation reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1131-01-7 | Benchchem [benchchem.com]

- 3. CAS 1131-01-7: this compound [cymitquimica.com]

- 4. apicule.com [apicule.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. is.muni.cz [is.muni.cz]

- 9. lgrossheny.free.fr [lgrossheny.free.fr]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. benchchem.com [benchchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide from 2,6-dimethylaniline

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a crucial intermediate in the production of pharmaceuticals such as the local anesthetic Lidocaine and the antianginal agent Ranolazine.[1][2] The synthesis involves the N-acylation of 2,6-dimethylaniline (B139824) with a chloroacetylating agent.

Chemical Reaction and Mechanism

The core of this synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the amino group in 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent (typically chloroacetyl chloride). This is followed by the elimination of a leaving group (chloride ion) to form the stable amide product.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The efficiency of the synthesis can vary based on the chosen solvent, base, and reaction conditions. Below is a summary of reported yields and physical properties.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClNO | [3] |

| Molecular Weight | 197.66 g/mol | [3][4] |

| Melting Point | 143-151 °C | [4][5][6] |

| Appearance | Beige needles or crystalline powder | [5][6] |

| Purity (Assay) | ≥97.5% (HPLC), 99% | [4][6] |

| Reported Yields | 40% - 95% | [7][8] |

Detailed Experimental Protocols

Two common protocols for the synthesis are provided below, one utilizing glacial acetic acid and the other a biphasic system with 1,2-dichloroethylene and sodium hydroxide (B78521).

Protocol 1: Synthesis in Glacial Acetic Acid

This is a widely cited method for laboratory-scale synthesis.[2][9][10][11]

Materials:

-

2,6-Dimethylaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate (B1210297)

-

Deionized water

-

Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

In a 125-mL Erlenmeyer flask, dissolve 3.0 mL (2.9 g, 24.4 mmol) of 2,6-dimethylaniline in 15 mL of glacial acetic acid.[11]

-

While stirring, add 2.0 mL (2.85 g, 25.1 mmol) of chloroacetyl chloride to the solution.[11]

-

To this mixture, add a solution of sodium acetate (prepared by dissolving an appropriate amount in water, e.g., 25 mL of a half-saturated solution).[11] The product will precipitate almost immediately.

-

Stir the mixture thoroughly with approximately 60 mL of cold water.[11]

-

Cool the flask in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.[8][11]

-

Wash the filter cake with several portions of cold water to remove any remaining acetic acid and salts.[11]

-

Press the product as dry as possible on the funnel and then allow it to air-dry.

Protocol 2: Biphasic Synthesis

This method offers a high yield and is suitable for larger-scale preparations.[7]

Materials:

-

2,6-Dimethylaniline (also known as 2,6-xylidine)

-

Chloroacetyl chloride

-

1,2-Dichloroethylene

-

1N Sodium hydroxide solution

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 182 g of 2,6-dimethylaniline in 4 L of 1,2-dichloroethylene in a suitable reaction vessel.[7]

-

Add 1.6 L of a 1N sodium hydroxide aqueous solution to the mixture and stir vigorously.[7]

-

Over a period of 1.5 hours, add 203 g of chloroacetyl chloride dropwise, maintaining the internal temperature between 20 and 35°C.[7]

-

Continue stirring the mixture at this temperature for an additional 1.5 hours.[7]

-

Transfer the reaction mixture to a large separatory funnel and allow the layers to separate.

-

Collect the organic layer and concentrate it under reduced pressure using a rotary evaporator.[7]

-

The resulting precipitate is collected by filtration and dried under reduced pressure to yield the final product.[7] A yield of up to 95% has been reported with this method.[7]

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound is outlined below.

Caption: General workflow for the synthesis and analysis of the target compound.

Safety Precautions

-

2,6-Dimethylaniline: This compound is toxic and can be readily absorbed through the skin.[9][11] Always wear gloves and handle it in a well-ventilated fume hood.

-

Chloroacetyl chloride: This reagent is toxic, corrosive, and a lachrymator (causes tearing).[9] It should be handled with extreme care, wearing appropriate personal protective equipment (gloves, safety goggles) and always within a fume hood.

-

Glacial Acetic Acid: This is a corrosive liquid that can cause severe burns.[11] Handle with care.

-

Solvents: Organic solvents like 1,2-dichloroethylene should be handled in a fume hood due to their volatility and potential toxicity.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

References

- 1. This compound | 1131-01-7 | Benchchem [benchchem.com]

- 2. is.muni.cz [is.muni.cz]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. N-(2,6-二甲基苯基)氯乙酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 1131-01-7 [chemicalbook.com]

- 6. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. prepchem.com [prepchem.com]

- 8. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. chemistryconnected.com [chemistryconnected.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Analytical Determination of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the synthesis of pharmaceuticals such as Lidocaine and Ranolazine, requires accurate and precise analytical methods for its determination.[1][2] These methods are crucial for quality control, impurity profiling, and stability testing in drug development and manufacturing. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

A variety of analytical techniques can be employed for the qualitative and quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. Its robustness and ease of use make it suitable for quality control laboratories.

-

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and provides structural information, making it a powerful tool for the identification and quantification of this compound, particularly for volatile impurities and in complex matrices.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for the determination of trace levels of this compound, for instance, as a process impurity in active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the different analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 ng/mL | 0.077 ppm |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.3 ng/mL | 0.258 ppm |

| Linearity Range | 0.5 - 100 µg/mL | 0.5 - 100 ng/mL | 0.258 - 1.141 ppm |

| Correlation Coefficient (r²) | >0.999 | >0.998 | >0.99 |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 96.2 - 99.2% |

| Precision (%RSD) | < 2% | < 5% | < 1.3% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reverse-phase HPLC method for the quantitative determination of this compound.

a. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

This compound reference standard

b. Chromatographic Conditions

-

Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[3]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

c. Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

d. Analysis and Quantification

Inject the standard and sample solutions into the HPLC system. Identify the peak corresponding to this compound based on its retention time. Quantify the analyte by comparing its peak area with the calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the identification and quantification of this compound.

a. Instrumentation and Materials

-

GC-MS system with a split/splitless injector and a mass selective detector

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

-

Helium (carrier gas)

-

Methanol (B129727) or other suitable solvent

-

This compound reference standard

b. Chromatographic and Mass Spectrometric Conditions

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, e.g., 20:1)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

Carrier Gas Flow: 1.0 mL/min (constant flow)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

c. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare working standards by serial dilution.

-

Sample Solution: Dissolve the sample in methanol to a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary.

d. Analysis and Quantification

Inject the prepared solutions into the GC-MS. Identify the analyte by its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion in the mass spectrum and compare it to a calibration curve.

References

Application Notes and Protocols: 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a Herbicide Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a key intermediate in the synthesis of chloroacetamide herbicides. This document details the synthetic protocols, mechanism of action, and herbicidal efficacy of derivatives, supported by quantitative data and visual diagrams.

Introduction

This compound, a member of the chloroacetamide chemical class, is a versatile intermediate primarily utilized in the synthesis of agrochemicals, specifically pre-emergent herbicides.[1] Its utility stems from the reactive chloroacetyl group, which can readily undergo nucleophilic substitution to introduce a variety of functional groups, leading to the generation of a diverse library of potential herbicidal compounds.[2] The resulting chloroacetamide herbicides are highly effective against annual grasses and some broadleaf weeds in a range of major crops.[1]

The primary mode of action for this class of herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][3] VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin, and their disruption leads to impaired cell division and ultimately, plant death.[3][4]

Synthesis of this compound

The synthesis of the title compound is typically achieved through the acylation of 2,6-dimethylaniline (B139824) with a chloroacetylating agent. Several methods have been reported, with variations in solvents, bases, and chloroacetylating agents.

Experimental Protocol 1: Synthesis using Chloroacetyl Chloride

Materials:

-

2,6-dimethylaniline (2,6-xylidine)

-

Chloroacetyl chloride

-

1,2-dichloroethylene

-

1N Sodium hydroxide (B78521) (NaOH) aqueous solution

-

Standard laboratory glassware and stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 182 g of 2,6-dimethylaniline in 4 L of 1,2-dichloroethylene in a suitable reaction vessel.

-

Add 1.6 L of a 1N aqueous sodium hydroxide solution to the mixture and stir vigorously.

-

Cool the mixture and add 203 g of chloroacetyl chloride dropwise over 1.5 hours, maintaining the internal temperature between 20 and 35°C.[5]

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional 1.5 hours.[5]

-

Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic layer and concentrate it under reduced pressure using a rotary evaporator.

-

The resulting precipitate is collected by filtration.

-

Dry the solid product under reduced pressure to obtain this compound. A yield of 95% has been reported for this method.[5]

Experimental Protocol 2: Synthesis using Chloroacetic Anhydride (B1165640)

Materials:

-

2,6-dimethylaniline

-

Chloroacetic anhydride

-

Various organic solvents (e.g., water, dichloromethane, ethyl acetate)

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 2,6-dimethylaniline (1 mmol) in the chosen solvent (1 mL).

-

Add chloroacetic anhydride (1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours (or until completion as monitored by TLC).[6]

-

Upon completion, the reaction mixture is worked up to isolate the product. For the reaction in water, filtration and washing with water can yield the pure product.[6]

Data Presentation: Synthesis Yields

| Protocol | Chloroacetylating Agent | Solvent(s) | Base | Reaction Time | Reported Yield (%) | Reference |

| 1 | Chloroacetyl chloride | 1,2-dichloroethylene, Water | Sodium hydroxide | 3 hours | 95 | [5] |

| 2 | Chloroacetic anhydride | Water | None specified | 30 min | 90 | [6] |

| 2a | Chloroacetyl chloride | Ethyl acetate | None specified | 3 hours | 93 | [7] |

Synthesis of Herbicidal Derivatives

The chlorine atom in this compound is a good leaving group, allowing for nucleophilic substitution to create a variety of N-substituted acetamide (B32628) derivatives with potential herbicidal activity.

General Experimental Protocol: N-alkylation/arylation

-

Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Add a base (e.g., potassium carbonate, sodium hydride) to the solution.

-

Add the desired nucleophile (e.g., an amine, thiol, or alcohol).

-

Heat the reaction mixture to an appropriate temperature and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Mechanism of Action: Inhibition of VLCFA Synthesis

Chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[1][3] This inhibition occurs at the level of the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[3] The elongase complex catalyzes the addition of two-carbon units from malonyl-CoA to an existing fatty acid chain.

The herbicidal activity of chloroacetamides is attributed to their ability to covalently bind to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups.[8][9] This binding is thought to occur at a cysteine residue in the active site of one of the enzymes in the VLCFA elongase complex, leading to irreversible inhibition.[8]

Herbicidal Efficacy Data

The efficacy of chloroacetamide herbicides is dependent on the specific chemical structure of the derivative. Quantitative structure-activity relationship (QSAR) studies are often employed to correlate structural features with herbicidal activity.

Data Presentation: Herbicidal Activity of Chloroacetamide Derivatives

| Compound | Target Weed Species | Efficacy Measurement | Value | Reference |

| Metazachlor | Cucumis sativus (cucumber) | IC50 (VLCFA formation) | 10 - 100 nM | [1] |

| Metazachlor | Hordeum vulgare (barley) | IC50 (VLCFA formation) | 10 - 100 nM | [1] |

| Acetochlor | Anagallis arvensis | EC50 | (Standard for comparison) | [6] |

| Compound 2* | Anagallis arvensis | EC50 | > Acetochlor | [6] |

| Compound 4** | Lolium temulentum | EC50 | < Acetochlor | [6] |

| Compound 6*** | Anagallis arvensis | EC50 | > Acetochlor | [6] |

| Compound 8**** | Lolium temulentum | EC50 | < Acetochlor | [6] |

* 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide ** 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide *** 2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide **** 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide

Experimental Workflow: From Synthesis to Efficacy Testing

The development of new herbicidal derivatives from this compound follows a logical workflow from chemical synthesis to biological evaluation.

Conclusion

This compound is a valuable intermediate for the synthesis of a wide range of chloroacetamide herbicides. The straightforward synthesis of the intermediate and the facile introduction of diverse substituents allow for the generation of novel compounds with potent herbicidal activity. The well-characterized mode of action, inhibition of VLCFA synthesis, provides a clear target for rational herbicide design and optimization. The protocols and data presented herein serve as a foundational resource for researchers in the field of agrochemical discovery and development.

References

- 1. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]

- 2. sysrevpharm.org [sysrevpharm.org]